molecular formula C18H18FN3O2 B11551682 N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

Cat. No.: B11551682
M. Wt: 327.4 g/mol
InChI Key: HEJMSWVNCNUPRU-UDWIEESQSA-N
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Description

N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is a Schiff base hydrazone compound. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their diverse applications in various fields due to their interesting chemical properties. This particular compound is derived from the reaction between 4-fluorobenzaldehyde and 4-aminobutanamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE involves the following steps:

    Condensation Reaction: The primary amine group of 4-aminobutanamide reacts with the aldehyde group of 4-fluorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the Schiff base.

    Reaction Conditions: The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Primary amine and aldehyde.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The compound’s molecular targets include various enzymes and receptors, and it can interfere with biological pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol

Uniqueness

N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H18FN3O2/c1-2-3-17(23)21-16-10-6-14(7-11-16)18(24)22-20-12-13-4-8-15(19)9-5-13/h4-12H,2-3H2,1H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

HEJMSWVNCNUPRU-UDWIEESQSA-N

Isomeric SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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